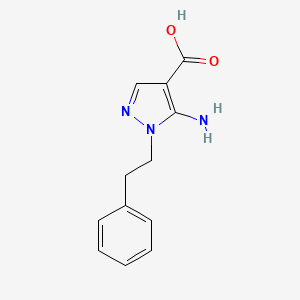

5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid

Übersicht

Beschreibung

5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a phenylethyl group, and a carboxylic acid group

Wirkmechanismus

Target of Action

Similar compounds have been used in trials studying the prevention and treatment of heart diseases, coronary disease, arteriosclerosis, vascular diseases, and myocardial ischemia .

Mode of Action

It is suggested that these compounds may act through the inhibition of promising enzymes of the citric acid cycle via free radical formation .

Biochemical Pathways

Similar compounds have been shown to affect pathways related to inflammation, oxidative stress, and tumorigenesis .

Pharmacokinetics

In silico pharmacokinetics and drug-likeness properties of similar compounds have been calculated .

Result of Action

Similar compounds have shown promising anti-proliferative properties, able to suppress the growth of specific cancer cell lines . Furthermore, some derivatives remarkably inhibited ROS production in platelets and showed interesting in vitro radical scavenging properties .

Action Environment

The pharmaceutical potentials of this class of compounds have been confirmed, supporting future studies for the development of novel anti-proliferative and antioxidant agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications to introduce the amino and carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.

5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylate: The ester derivative of the compound.

5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxaldehyde: Contains an aldehyde group instead of a carboxylic acid group.

Uniqueness

5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Biologische Aktivität

5-Amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid (CAS Number: 443107-13-9) is a heterocyclic compound with significant biological activity. Its structure features a pyrazole ring substituted with an amino group, a phenylethyl group, and a carboxylic acid group, which contribute to its diverse pharmacological properties. This article reviews the biological activities of this compound, including its potential applications in medicinal chemistry and enzyme inhibition.

The molecular formula of this compound is . It is classified as an irritant and has been synthesized using various methods, including cyclization reactions involving phenylhydrazine and ethyl acetoacetate.

Biological Activities

The compound has been investigated for several biological activities, which are summarized in the following table:

Study on FGFR Inhibition

A recent study focused on the design and synthesis of derivatives of this compound as pan-FGFR inhibitors. The representative compound exhibited IC50 values in the low nanomolar range against multiple FGFRs, indicating strong inhibitory potential. Notably, it also suppressed the proliferation of gastric cancer cells effectively .

Antioxidant Evaluation

The antioxidant activity of this compound was assessed through various assays, including the DPPH radical scavenging method. Preliminary results indicated that modifications to the pyrazole structure could enhance its antioxidant capacity, making it a candidate for further studies in oxidative stress-related conditions .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- FGFR Inhibition: The compound binds covalently to FGFRs, which play critical roles in cell proliferation and survival pathways. This interaction is crucial for developing targeted therapies against cancers associated with aberrant FGFR signaling .

- Potential Anti-inflammatory Pathways: While specific pathways remain under investigation, compounds featuring similar structures have been linked to modulation of inflammatory mediators, suggesting that this compound may exhibit similar mechanisms .

Eigenschaften

IUPAC Name |

5-amino-1-(2-phenylethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c13-11-10(12(16)17)8-14-15(11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7,13H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIOXPURLQOTLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=C(C=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621519 | |

| Record name | 5-Amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443107-13-9 | |

| Record name | 5-Amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.